TX1-85-1 was synthesized as part of a research initiative aimed at developing covalent inhibitors for Her3. It is classified as a small molecule drug and specifically categorized under covalent inhibitors due to its mechanism of action involving irreversible binding to its target. The compound has demonstrated significant potency, with an IC50 value of approximately 23 nanomolar in biochemical assays, indicating its effectiveness at low concentrations .
The synthesis of TX1-85-1 involves several key steps:
TX1-85-1 undergoes specific chemical reactions upon interaction with Her3:
These reactions highlight the specificity and potency of TX1-85-1 as a therapeutic agent against Her3.
The mechanism by which TX1-85-1 exerts its effects involves:
This mechanism underscores the potential utility of TX1-85-1 in overcoming resistance mechanisms seen in various cancers.
TX1-85-1 exhibits several notable physical and chemical properties:
Key data points include:
Property | Value |
---|---|
Molecular Weight | ~580 Da |
IC50 | 23 nM |
Solubility | High (exact values vary) |
These properties are crucial for determining the pharmacokinetics and pharmacodynamics of TX1-85-1 in clinical settings .
TX1-85-1 has significant potential applications in scientific research and clinical settings:
Research continues into optimizing its use alongside other therapeutic agents to enhance efficacy against various tumor types that rely on Her3 signaling pathways .
Human epidermal growth factor receptor 3 (HER3/ErbB3) is a member of the ErbB receptor tyrosine kinase (RTK) family, alongside EGFR/HER1, HER2, and HER4. Unlike its family members, HER3 is classified as a catalytically impaired pseudokinase due to critical substitutions in its kinase domain, including the replacement of conserved residues essential for ATP binding and phosphotransfer (e.g., substitution of the catalytic aspartate) [1] [10]. Despite this deficiency, HER3 retains the ability to bind ATP weakly and adopts an inactive conformation that prevents intrinsic kinase activity [3] [6].
HER3’s oncogenic potency stems from its structural adaptability and dimerization capabilities. Its extracellular domain (ECD) features four subdomains (I–IV), which transition from a tethered (closed) to an extended (open) conformation upon neuregulin (NRG1/2) binding [3] [9]. This exposes a dimerization arm (subdomain II), enabling heterodimerization with kinase-competent partners like HER2 or EGFR. In these complexes, HER3 acts as a signal amplifier: Its C-terminal tail contains six phosphotyrosine (pY) docking sites that recruit adaptor proteins, most notably the p85α subunit of PI3K. This positions HER3 as a primary node for PI3K/AKT pathway activation, even in the absence of catalytic function [1] [10].
Table 1: Key Structural and Functional Features of HER3
Feature | Description | Functional Consequence |
---|---|---|
Kinase Domain | Catalytically impaired due to residue substitutions (e.g., catalytic aspartate replaced) | Unable to autophosphorylate; relies on transphosphorylation by dimer partners |
Extracellular Domain | Subdomains I–IV; NRG binding to I/III induces open conformation | Enables dimerization with HER2/EGFR |
C-terminal Tail | Contains 6 phosphotyrosine motifs (e.g., Y1197, Y1289) | High-affinity docking site for PI3K p85α, driving AKT activation |
Ligands | Neuregulin-1 (NRG1), Neuregulin-2 (NRG2) | Primary activators; induce conformational change and dimerization |
HER3’s role as a signaling hub is defined by its ability to activate multiple oncogenic pathways through heterodimerization:
Ligand-independent HER3 activation also occurs in HER2-amplified cancers, where HER2 overexpression forces constitutive dimerization [3] [10]. Additionally, oncogenic mutations (e.g., ERBB3 V104M, G284R, D297Y, and E928G) identified in gastric, colon, and lung cancers promote kinase activity and HER2-dependent transformation [1] [3] [6].
HER3 overexpression is documented in 30–70% of solid tumors (breast, lung, colorectal, ovarian), often correlating with poor prognosis [1] [3] [9]. It drives resistance through multiple mechanisms:
Table 2: HER3-Driven Resistance Mechanisms in Targeted Therapies
Therapy Target | Resistance Mechanism | Downstream Effect |
---|---|---|
EGFR TKIs | MET amplification → HER3 transactivation; NRG1 autocrine loops | PI3K/AKT reactivation |
HER2 (trastuzumab) | Heterotrimerization with IGF-1R; NRG1-mediated HER2/HER3 dimer stabilization | Src/PI3K/AKT hyperactivation |
PI3K/AKT inhibitors | FOXO-dependent HER3 transcription ↑ | Compensatory PI3K rebound |
Endocrine Therapy | HER2/HER3 co-expression → ERα phosphorylation | Estrogen-independent ER activation |
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: